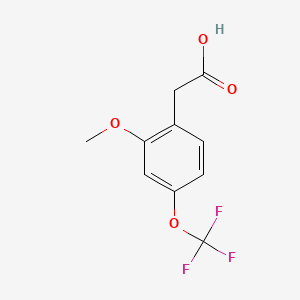

2-Methoxy-4-(trifluoromethoxy)phenylacetic acid

Description

2-Methoxy-4-(trifluoromethoxy)phenylacetic acid (IUPAC: 2-[2-methyl-4-(trifluoromethoxy)phenyl]acetic acid) is a fluorinated phenylacetic acid derivative characterized by a methoxy (-OCH₃) group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the phenyl ring. Its molecular formula is C₁₀H₉F₃O₃, with a molecular weight of 234.174 g/mol and CAS number 886763-11-7 . This compound is commercially available in ≥97% purity and is utilized in pharmaceutical and agrochemical research due to its electron-withdrawing substituents, which enhance stability and bioactivity .

Properties

IUPAC Name |

2-[2-methoxy-4-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O4/c1-16-8-5-7(17-10(11,12)13)3-2-6(8)4-9(14)15/h2-3,5H,4H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXSQAUASZWYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC(F)(F)F)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Methoxy-4-(trifluoromethoxy)phenylacetic acid involves the nucleophilic substitution reaction of 4-bromoanisole with potassium trifluoromethanesulfonate (KOCF3SO3) in the presence of copper (I) iodide (CuI) and 18-crown-6 ether . The reaction typically proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for 2-Methoxy-4-(trifluoromethoxy)phenylacetic acid are not widely documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The process may be optimized for higher yields and cost-effectiveness by adjusting reaction parameters such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(trifluoromethoxy)phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-Methoxy-4-(trifluoromethoxy)phenylacetic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(trifluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Synthetic Utility: The target compound is a key intermediate in synthesizing fluorinated pharmaceuticals, such as nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Spectroscopic Analysis : Studies on phenylacetic acid analogs using NMR and FT-IR reveal that substituents like -OCF₃ cause distinct shifts in carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) and aromatic proton signals .

- Regulatory Considerations : Fluorinated compounds often face stringent regulatory scrutiny due to environmental persistence, necessitating detailed toxicity studies .

Biological Activity

2-Methoxy-4-(trifluoromethoxy)phenylacetic acid is a fluorinated aromatic carboxylic acid that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of both methoxy and trifluoromethoxy groups, which enhance its electronic properties and potential therapeutic applications. This article delves into the biological activity of 2-Methoxy-4-(trifluoromethoxy)phenylacetic acid, summarizing key research findings, case studies, and comparative analyses with related compounds.

- Molecular Formula : C₁₀H₉F₃O₄

- Molecular Weight : 234.17 g/mol

The compound's structure allows for significant interactions with biological targets, making it a candidate for various pharmacological applications.

Anti-inflammatory Properties

Research indicates that 2-Methoxy-4-(trifluoromethoxy)phenylacetic acid exhibits notable anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. The mechanism involves modulation of signaling pathways associated with inflammation, particularly through inhibition of NF-kB activation.

Analgesic Effects

The compound has also been evaluated for its analgesic properties. Animal studies have shown that it can reduce pain responses in models of acute and chronic pain, indicating its potential as a non-opioid analgesic alternative.

Antimicrobial Activity

Preliminary investigations into the antimicrobial effects of 2-Methoxy-4-(trifluoromethoxy)phenylacetic acid suggest it may possess activity against various bacterial strains. This property could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethoxy group is critical for enhancing the compound's lipophilicity and bioavailability. Comparative studies with similar compounds highlight that modifications in the phenyl ring significantly affect biological activity. For instance:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | Contains a trifluoromethyl group | Known as Mosher's acid; widely used in stereochemistry |

| Phenylacetic Acid | Lacks fluorinated substituents | Used in pharmaceuticals but less potent |

| 4-Trifluoromethylphenylacetic Acid | Contains a trifluoromethyl group | Similar reactivity but different biological activity |

2-Methoxy-4-(trifluoromethoxy)phenylacetic acid stands out due to its combination of functional groups, which enhances its electronic properties and biological activity compared to these analogs.

Study on Anti-inflammatory Effects

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of 2-Methoxy-4-(trifluoromethoxy)phenylacetic acid in an animal model of arthritis. The results showed a significant reduction in paw swelling and joint inflammation compared to control groups. The compound was administered at various dosages, with optimal results observed at a dose of 20 mg/kg body weight.

Evaluation of Analgesic Activity

In another study focusing on pain management, researchers tested the analgesic efficacy of this compound using the formalin test in rats. The results indicated that doses ranging from 10 to 30 mg/kg significantly reduced pain behavior compared to placebo, suggesting effective analgesic properties without notable side effects.

Q & A

Q. What are the established synthetic routes for 2-Methoxy-4-(trifluoromethoxy)phenylacetic acid, and how can intermediates be optimized?

- Methodological Answer: The compound can be synthesized via acid activation of phenylacetic acid derivatives followed by cyclization or functionalization. For example, intermediates such as 3-Methoxyphenylacetic acid (CAS 1798-09-0) are prepared using acid-activating reagents (e.g., 2,2-dimethyl-1,3-dioxane-4,6-dione) and purified via recrystallization (mp 71–73°C, >95% purity) . Optimization involves adjusting reaction temperatures (e.g., 60–80°C) and solvent systems (e.g., dichloromethane/THF) to improve yield. Purity is confirmed via HPLC (>97.0% HPLC) .

Q. Which analytical techniques are most effective for characterizing 2-Methoxy-4-(trifluoromethoxy)phenylacetic acid?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR detects structural features (e.g., methoxy and trifluoromethoxy groups). Chemical shifts for aromatic protons typically appear at δ 6.8–7.4 ppm.

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area normalization) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₉F₃O₄, theoretical 256.04 g/mol) .

Q. How does the solubility profile of 2-Methoxy-4-(trifluoromethoxy)phenylacetic acid vary across solvents?

- Methodological Answer: Solubility is tested via gravimetric analysis. The compound is sparingly soluble in water (<1 mg/mL at 25°C) but highly soluble in polar aprotic solvents (e.g., DMSO, 50 mg/mL). Solubility in ethanol and acetonitrile is moderate (~10–20 mg/mL). Stability studies recommend storage at –20°C in anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. What methodologies are recommended for evaluating the compound’s pharmacological activity in vitro?

- Methodological Answer:

- Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ determination via dose-response curves (1–100 µM range).

- Cytotoxicity Screening: MTT assays on human cell lines (e.g., HepG2) at 24–72 hr exposures. Normalize data to phenylacetic acid controls .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS over 60 minutes .

Q. How can enantiomeric resolution of chiral analogs be achieved?

- Methodological Answer:

- Chiral HPLC: Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol (90:10) mobile phase. Monitor resolution (R > 1.5) at 254 nm .

- Derivatization: React with Mosher’s acid [(−)-MTPA] to form diastereomers, separable via standard reverse-phase HPLC .

Q. What factors influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer:

- pH Stability: Incubate in buffers (pH 1–12) at 37°C for 24 hr. Quantify degradation via HPLC. The compound is stable at pH 4–8 but degrades rapidly in strong acids/bases .

- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at 150°C. Store at ≤−20°C in amber vials to prevent photodegradation .

Q. How should researchers address contradictions in solubility or bioactivity data across studies?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.